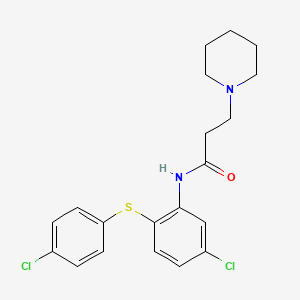
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- is a chemical compound with a complex structure that includes a piperidine ring, a propanamide group, and two chlorinated phenyl groups
Vorbereitungsmethoden
The synthesis of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanamide Group: This step involves the reaction of the piperidine derivative with propanoyl chloride under controlled conditions.
Chlorination and Thiolation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Specific Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Induction of Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- can be compared with other similar compounds, such as:
1-Piperidinepropanamide, N-(5-chloro-2-phenyl)-: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.
1-Piperidinepropanamide, N-(5-chloro-2-((4-methylphenyl)thio)phenyl)-:
1-Piperidinepropanamide, N-(5-chloro-2-((4-fluorophenyl)thio)phenyl)-: The substitution of a fluorine atom can impact its chemical stability and biological activity.
Eigenschaften
CAS-Nummer |
63916-55-2 |
|---|---|
Molekularformel |
C20H22Cl2N2OS |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
N-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-9-6-16(22)14-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
InChI-Schlüssel |
LFTDPULWBZMYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


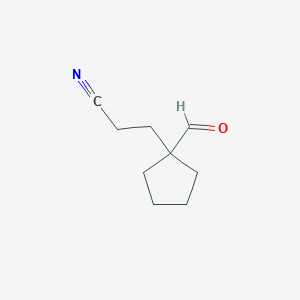

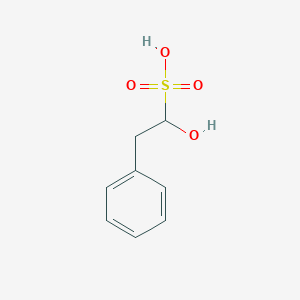
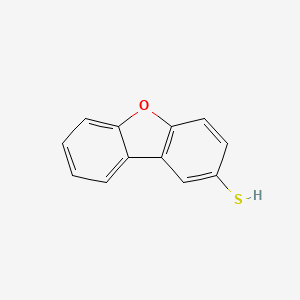

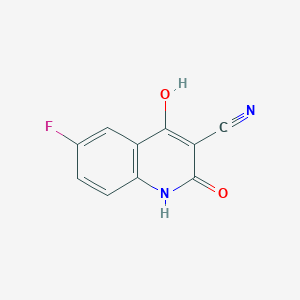

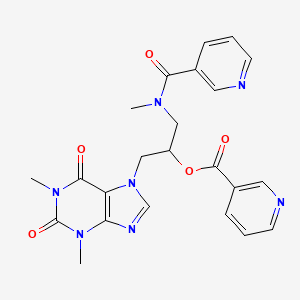





![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
